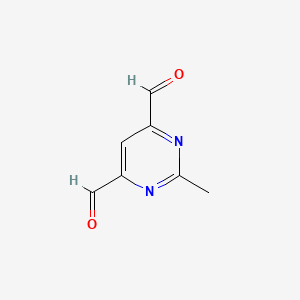

2-Methylpyrimidine-4,6-dicarbaldehyde

Descripción

2-Methylpyrimidine-4,6-dicarbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and aldehyde functionalities at positions 4 and 5. This compound is pivotal in synthesizing energetic materials and optoelectronic devices. For instance, its derivatives, such as 10,10′-((2-methylpyrimidine-4,6-diyl)bis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine) (Ac-MPM), exhibit high photoluminescence quantum yields (PLQY ≈ 0.80) and small singlet-triplet energy gaps (ΔE_ST < 0.20 eV), making them efficient thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs) . Additionally, nitration of its precursor, 2-methylpyrimidine-4,6-dione, yields 1,1-diamino-2,2-dinitroethene (DADNE, FOX-7), a high-performance explosive .

Propiedades

Número CAS |

944901-91-1 |

|---|---|

Fórmula molecular |

C7H6N2O2 |

Peso molecular |

150.13 g/mol |

Nombre IUPAC |

2-methylpyrimidine-4,6-dicarbaldehyde |

InChI |

InChI=1S/C7H6N2O2/c1-5-8-6(3-10)2-7(4-11)9-5/h2-4H,1H3 |

Clave InChI |

XRXFUDDWUNPDBJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=CC(=N1)C=O)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrimidine-4,6-dicarbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as acetamidine hydrochloride and diethyl malonate.

Formation of Intermediate: These starting materials undergo a condensation reaction in the presence of a base such as sodium methoxide or sodium ethoxide to form 4,6-dihydroxy-2-methylpyrimidine.

Industrial Production Methods

Industrial production of 2-Methylpyrimidine-4,6-dicarbaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve efficient conversion of starting materials to the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-Methylpyrimidine-4,6-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines in the presence of a catalyst like acetic acid.

Major Products Formed

Oxidation: 2-Methylpyrimidine-4,6-dicarboxylic acid.

Reduction: 2-Methylpyrimidine-4,6-dimethanol.

Substitution: 2-Methylpyrimidine-4,6-diimine derivatives.

Aplicaciones Científicas De Investigación

2-Methylpyrimidine-4,6-dicarbaldehyde has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.

Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biological Studies: The compound is used in biochemical assays and studies to investigate enzyme interactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of 2-Methylpyrimidine-4,6-dicarbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methyl group at position 2 can influence the compound’s binding affinity and specificity for its molecular targets .

Comparación Con Compuestos Similares

Pyridine-2,6-dicarbaldehyde

Structure : A pyridine ring with aldehyde groups at positions 2 and 6.

Key Differences :

- The pyridine ring lacks the second nitrogen atom present in pyrimidine, reducing π-conjugation and altering electronic properties.

- Applications: Used in covalent organic frameworks (COFs) via imine condensation (e.g., TTA-SPDFP COF for light-driven self-assembly) . Forms hierarchical organic microspheres (HOM-11) with racemic striated morphologies . Serves as a monomer in dynamic acylhydrazone polymers for metal sensing .

Benzene-1,3-dicarbaldehyde

Structure : A benzene ring with aldehyde groups at positions 1 and 3.

Key Differences :

Methylpyrimidine Carboxylic Acid Derivatives

4,6-Dimethyl-2-mercaptopyrimidine

Structure : Pyrimidine with methyl groups at positions 4 and 6 and a thiol group at position 2.

Key Differences :

- Thiol functionality enables disulfide bonding, unlike the aldehyde-mediated reactivity of 2-methylpyrimidine-4,6-dicarbaldehyde.

- Applications : Used in pharmaceuticals and agrochemicals due to sulfur’s nucleophilic properties .

Comparative Data Table

Reactivity Trends :

- Aldehyde groups in pyrimidine/pyridine derivatives favor imine/acylhydrazone formation, critical for COFs and dynamic polymers.

- Methyl groups in 2-methylpyrimidine-4,6-dicarbaldehyde introduce steric hindrance, slowing nitration but stabilizing intermediates in FOX-7 synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.